Bemarinone hydrochloride
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Overview
Description
Bemarinone hydrochloride is a small molecule drug primarily developed as a cardiotonic agent. It functions as an inhibitor of phosphoric diester hydrolases, specifically targeting cyclic nucleotide phosphodiesterase fraction III. This compound was initially developed by Ortho-McNeil Pharmaceutical LLC and has been investigated for its potential in treating cardiovascular diseases, particularly heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bemarinone hydrochloride involves the preparation of isoquinolin-3-ol derivatives. The general synthetic route includes the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. Modifications at the 4-position of the quinazoline nucleus are achieved by forming the intermediate N1-acyl-N3-phenylurea from substituted phenyl isocyanate and appropriate carboxamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Bemarinone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline nucleus, affecting its cardiotonic activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, halogens, and carboxylic acids are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, each with distinct cardiotonic properties .
Scientific Research Applications
Bemarinone hydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of cardiotonic agents.
Biology: Research focuses on its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It has been investigated for its efficacy in treating heart failure and other cardiovascular diseases.
Industry: this compound is used in the development of new cardiotonic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Bemarinone hydrochloride exerts its effects by inhibiting phosphoric diester hydrolases, specifically cyclic nucleotide phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels, resulting in enhanced cardiac contractility. The compound’s molecular targets include the enzyme’s active site, where it binds and prevents the hydrolysis of cyclic nucleotides .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase inhibitor with similar cardiotonic effects.
Enoximone: A compound with a similar mechanism of action but different chemical structure.
Amrinone: Shares the same target enzyme but differs in its pharmacokinetic properties.
Uniqueness of Bemarinone Hydrochloride: this compound is unique due to its specific structural modifications at the 4-position of the quinazoline nucleus, which enhance its cardiotonic activity. Unlike other similar compounds, it shows a distinct sensitivity to alkoxy-substitution effects, making it a valuable compound for studying structure-activity relationships in cardiotonic agents .
Properties
CAS No. |
101626-69-1 |
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Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H |
InChI Key |
ZEHAPDWJZZTSOT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |
Synonyms |
emarinone bemarinone hydrochloride |
Origin of Product |
United States |
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